molecular formula C25H17Cl3NO4P B14519755 Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate CAS No. 62628-09-5

Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate

Cat. No.: B14519755
CAS No.: 62628-09-5
M. Wt: 532.7 g/mol
InChI Key: OFOWANNDMRGNMO-UHFFFAOYSA-N
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Description

Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorimidate group attached to a triphenyl moiety and a 2,3,4-trichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate typically involves the reaction of triphenylphosphine with 2,3,4-trichlorobenzoyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorimidate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield phosphorimidate oxides, while substitution reactions produce various substituted phosphorimidates .

Scientific Research Applications

Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorimidate derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include covalent modification of active sites and non-covalent interactions with protein domains .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Triphenyl N-(2,3,4-trichlorobenzoyl)phosphorimidate include:

Uniqueness

This compound is unique due to the presence of the 2,3,4-trichlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

62628-09-5

Molecular Formula

C25H17Cl3NO4P

Molecular Weight

532.7 g/mol

IUPAC Name

2,3,4-trichloro-N-(triphenoxy-λ5-phosphanylidene)benzamide

InChI

InChI=1S/C25H17Cl3NO4P/c26-22-17-16-21(23(27)24(22)28)25(30)29-34(31-18-10-4-1-5-11-18,32-19-12-6-2-7-13-19)33-20-14-8-3-9-15-20/h1-17H

InChI Key

OFOWANNDMRGNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=NC(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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